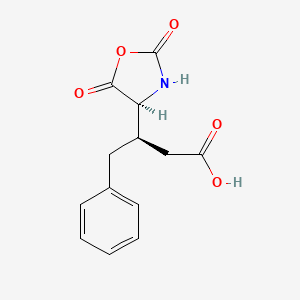

3R-Benzyl-L-glutamate NCA

Description

Significance of Alpha-Amino Acid N-Carboxyanhydrides in Synthetic Polymer Chemistry

Alpha-amino acid N-carboxyanhydrides, also known as Leuchs' anhydrides, are a class of heterocyclic organic compounds derived from amino acids. wikipedia.org Their significance in synthetic polymer chemistry lies in their ability to undergo ring-opening polymerization to form polypeptides, which are synthetic analogues of proteins. wikipedia.orgspringernature.com This method is highly valued because it allows for the production of high molecular weight polypeptides in substantial quantities and with high yield, a feat that is challenging to achieve through conventional solid-phase peptide synthesis, especially for chains longer than 100 residues. illinois.edu The NCA polymerization process is versatile, enabling the synthesis of a wide array of polypeptide architectures, including homopolypeptides, and more complex structures like block and graft copolymers. illinois.edumdpi.com

The reactivity of the NCA ring, which contains two electrophilic centers and two nucleophilic sites (after deprotonation), allows for polymerization through several mechanisms. mdpi.com This reactivity, while beneficial for polymerization, also makes NCAs sensitive to moisture, which can lead to hydrolysis back to the parent amino acid. wikipedia.org Despite this, the ROP of NCAs is a preferred method for creating biocompatible and biodegradable materials with applications in drug delivery, tissue engineering, and as responsive materials. springernature.comnih.gov

Historical Development and Evolution of NCA Polymerization Methodologies

The synthesis of NCAs was first reported by Hermann Leuchs, involving the heating of N-alkoxycarbonyl amino acid chlorides under vacuum. wikipedia.org Another key early method, the Fuchs-Farthing method, utilizes the reaction of amino acids with phosgene (B1210022). mdpi.com These foundational techniques paved the way for the widespread use of NCAs as monomers for polypeptide synthesis. mdpi.com

Early polymerization methods often utilized primary amines or aprotic bases as initiators. illinois.edumdpi.com While effective in producing high molecular weight polymers, these methods often lacked precise control over the polymer chain length and resulted in broad molecular weight distributions. A significant advancement came with the introduction of transition-metal complexes as initiators by Deming and others. nih.gov This approach offered improved control over the polymerization process, leading to polypeptides with well-defined chain lengths and narrower dispersities. nih.gov

More recent developments have focused on further refining the control and efficiency of NCA polymerization. The use of initiators like lithium hexamethyldisilazide (LiHMDS) has been shown to enable very fast polymerizations, sometimes completing within minutes. springernature.com Other innovations include the use of N-heterocyclic carbene (NHC) catalysts and the development of polymerization techniques that are more tolerant to impurities and can even be conducted in aqueous environments. rsc.org These advancements continue to expand the scope and applicability of NCA polymerization in creating sophisticated polypeptide-based materials. acs.org

Unique Role of 3R-Benzyl-L-glutamate NCA as a Key Monomer Precursor for Poly(γ-Benzyl-L-glutamate)

3R-Benzyl-L-glutamate NCA, also referred to as γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), is a crucial monomer for the synthesis of poly(γ-benzyl-L-glutamate) (PBLG). frontiersin.orgmdpi.com PBLG is a widely studied synthetic polypeptide known for its ability to adopt a stable α-helical conformation in many solvents, making it a valuable model for studying the behavior of rod-like polymers. nih.gov The benzyl (B1604629) group in the side chain of the glutamate (B1630785) residue is key to many of the material's properties and also serves as a protective group that can be later removed to yield poly(L-glutamic acid), a water-soluble and biocompatible polymer. mdpi.com

The synthesis of PBLG via the ROP of BLG-NCA is a well-established and efficient process. frontiersin.orgmdpi.com The polymerization can be initiated by various means, including primary amines and transition metal complexes, to produce PBLG with a range of molecular weights and architectures. illinois.eduresearchgate.net The resulting PBLG has found applications in the development of liquid crystals, drug delivery systems, and as a component in block copolymers for self-assembly studies. acs.org The ease of synthesis and the versatile properties of the resulting polymer have solidified the role of 3R-Benzyl-L-glutamate NCA as a cornerstone monomer in the field of synthetic polypeptides.

Detailed Research Findings

The synthesis of 3R-Benzyl-L-glutamate NCA is typically achieved by reacting γ-benzyl-L-glutamate with triphosgene (B27547) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). frontiersin.orgmdpi.com The reaction progress can be monitored by the solution turning from cloudy to clear. frontiersin.org The resulting NCA is then purified, often by recrystallization from a solvent/non-solvent system such as THF/hexane (B92381). mdpi.com

The ring-opening polymerization of 3R-Benzyl-L-glutamate NCA is a versatile reaction that can be tailored to produce PBLG with specific characteristics. For instance, using different initiators can control the molecular weight and the end-groups of the polymer chains. Primary amines are common initiators that lead to a "normal amine mechanism" of polymerization. nih.gov The molecular weight of the resulting PBLG can be controlled by the monomer-to-initiator ratio. researchgate.net

The structural and physical properties of the synthesized PBLG have been extensively characterized. Fourier-transform infrared spectroscopy (FTIR) is commonly used to confirm the α-helical secondary structure of PBLG, with characteristic amide I and amide II bands appearing around 1653 cm⁻¹ and 1548 cm⁻¹, respectively. nih.gov The molecular weight and polydispersity index (PDI) of the polymers are typically determined by gel permeation chromatography (GPC). researchgate.net

Below are interactive data tables summarizing key properties of 3R-Benzyl-L-glutamate NCA and findings related to its polymerization.

Table 1: Physicochemical Properties of 3R-Benzyl-L-glutamate NCA

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₃NO₅ | nih.govcymitquimica.com |

| Molecular Weight | 263.25 g/mol | nih.gov |

| Appearance | White to off-white solid | cymitquimica.com |

| Melting Point | 97-98 °C | chemicalbook.com |

| Solubility | Soluble in organic solvents like dichloromethane (B109758) and dimethylformamide | cymitquimica.com |

Table 2: Research Findings on the Polymerization of 3R-Benzyl-L-glutamate NCA

| Initiator | Polymerization Conditions | Resulting Polymer | Key Findings | Source |

|---|---|---|---|---|

| p-aminoazobenzene (m-AZO) | Dioxane, 72 h | Light-responsive PBLG (PBLG1) | Degree of polymerization (DP) of 14; Amorphous with a glass transition temperature (Tg) of 14°C. | frontiersin.org |

| p-diaminoazobenzene (m-DAZO) | Dioxane, 72 h | Light-responsive PBLG (PBLG2) | DP of 22; Amorphous with a Tg of 21°C. | frontiersin.org |

| Poly(propylene glycol) bis(2-aminopropyl ether) | N,N-dimethylformamide (DMF), room temperature, 72 h | Shape memory PBLG-PPG-PBLG | Resulting polymer exhibits both α-helical and β-sheet structures and has good shape memory properties. | mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO5 |

|---|---|

Molecular Weight |

263.25 g/mol |

IUPAC Name |

(3R)-3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]-4-phenylbutanoic acid |

InChI |

InChI=1S/C13H13NO5/c15-10(16)7-9(6-8-4-2-1-3-5-8)11-12(17)19-13(18)14-11/h1-5,9,11H,6-7H2,(H,14,18)(H,15,16)/t9-,11+/m1/s1 |

InChI Key |

KIKSJGUAZOUJIU-KOLCDFICSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CC(=O)O)[C@H]2C(=O)OC(=O)N2 |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)C2C(=O)OC(=O)N2 |

Origin of Product |

United States |

Synthesis and Purification Methodologies for 3r Benzyl L Glutamate Nca Monomer

Phosgenation Routes for NCA Synthesis

The most prevalent method for synthesizing γ-Benzyl-L-glutamate NCA is the Fuchs-Farthing method, which involves the direct phosgenation of the parent amino acid, γ-benzyl-L-glutamate. nih.gov This process relies on the reaction of a phosgene (B1210022) source with the amino acid to form the cyclic NCA monomer.

Utilization of Diphosgene and Triphosgene (B27547) Reagents

While gaseous phosgene was historically used, its extreme toxicity and handling difficulties have led to the widespread adoption of safer, liquid or solid phosgene equivalents: diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl)carbonate). nih.govacs.org Diphosgene, a liquid, and triphosgene, a solid, are easier and safer to handle and can be used in stoichiometric amounts. nih.govscielo.br Triphosgene, for instance, is often preferred for laboratory-scale synthesis. scielo.bracs.orgrsc.orgrsc.org These reagents decompose in situ to generate phosgene, which then reacts with the amino acid to form the NCA. google.com The reaction with triphosgene is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF) or ethyl acetate (B1210297). rsc.orgrsc.orgnih.gov

Role of HCl Scavengers in Enhancing Monomer Purity and Stability (e.g., Limonene)

A significant challenge in NCA synthesis is the generation of two equivalents of hydrogen chloride (HCl) for each molecule of NCA formed. google.com This HCl byproduct can initiate the degradation of the NCA ring and lead to the formation of undesirable side products, such as α-isocyanate acid chlorides and amino acid chloride hydrochlorides, which can negatively impact subsequent polymerization reactions. nih.govgoogle.com

To mitigate these issues, non-nucleophilic HCl scavengers are often incorporated into the reaction mixture. google.compmcisochem.fr Unlike strong bases, which would attack the newly formed NCA, these scavengers neutralize HCl without interfering with the desired product. google.com Limonene (B3431351) and α-pinene are commonly employed for this purpose. nih.govgoogle.compmcisochem.fr Limonene, a cyclic monoterpene, effectively scavenges HCl through addition to its double bonds. acs.orggoogle.com The use of an HCl scavenger like limonene has been shown to prevent side reactions, leading to a faster reaction, increased yield, and higher purity of the final NCA monomer. acs.orggoogle.com Some studies, however, have noted that olefin-containing scavengers can sometimes complicate product workup by hindering precipitation. tandfonline.com

Optimized Reaction Conditions for Enhanced Yield and Stereochemical Integrity

Optimizing reaction conditions is crucial for maximizing the yield and purity of γ-Benzyl-L-glutamate NCA while preserving its stereochemical integrity. Key parameters include temperature, solvent, and reaction time.

Phosgenation reactions are often conducted at elevated temperatures, typically between 40°C and 60°C, to facilitate the reaction and the thermal decomposition of diphosgene or triphosgene. rsc.orggoogle.comnih.gov For example, a synthesis using diphosgene and limonene in THF is conducted at 60°C for 2-3 hours. google.comrsc.org Another protocol using triphosgene in ethyl acetate specifies a temperature of 105°C for 2 hours. rsc.org However, it has also been demonstrated that the slight exotherm from mixing the reagents can be sufficient to drive the reaction to completion at ambient temperature, simplifying large-scale production. tandfonline.com

The choice of solvent is also critical. Anhydrous solvents such as tetrahydrofuran (THF) and ethyl acetate are commonly used. rsc.orggoogle.com The solvent choice can influence the solubility of the generated HCl; for instance, mixtures of THF or dioxane with dichloromethane (B109758) (CH2Cl2) have been proposed to reduce HCl solubility compared to pure ethers. nih.gov

Maintaining the stereochemical integrity of the chiral α-carbon is paramount. The synthesis methods described, when properly controlled, are generally reported to produce the NCA without significant racemization. researchgate.net

| Phosgene Source | HCl Scavenger | Solvent | Temperature (°C) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|

| Diphosgene | Limonene | THF | 60 | 2-3 | google.comrsc.org |

| Triphosgene | None specified | Ethyl Acetate | 105 | 2 | rsc.org |

| Triphosgene | α-pinene | THF | 50 | ≥2 | scielo.br |

| Triphosgene | None specified | THF | 40 | ~2 | nih.gov |

| Triphosgene | Methyloxirane | THF | Room Temp | 1.5 | pku.edu.cn |

Advanced Purification Techniques for 3R-Benzyl-L-glutamate NCA

Achieving the high purity required for controlled ring-opening polymerization necessitates effective purification of the crude NCA monomer. The most common impurities include unreacted amino acid hydrochlorides and N-chloroformyl amino acids. tandfonline.com

The standard and most widely used purification method is repeated recrystallization. tandfonline.com This typically involves dissolving the crude product in a suitable solvent like THF or ethyl acetate, followed by precipitation with a non-solvent such as hexane (B92381) or heptane. rsc.orgrsc.orgtandfonline.com This process is often repeated multiple times to obtain a monomer of sufficient purity. rsc.orgtandfonline.com For instance, a common procedure involves dissolving the crude NCA in THF and inducing precipitation with cold hexane, followed by storage at low temperatures to maximize crystal formation. rsc.orgillinois.edu

Flash column chromatography on silica (B1680970) gel has emerged as a rapid and general alternative to recrystallization. researchgate.netnih.gov This technique is effective at removing a wide range of common impurities and is particularly useful for NCAs that are difficult to crystallize. researchgate.netnih.gov The purified NCA from chromatography can often be used directly for polymerization without further steps. researchgate.net Other purification strategies include simple filtration through diatomaceous earth (celite) to remove insoluble impurities, which has proven effective for large-scale preparations. tandfonline.com Washing the reaction mixture with water and aqueous bicarbonate at 0°C has also been reported as a method to remove HCl and hydrochloride salts, despite the known water sensitivity of NCAs. tandfonline.com

Storage Stability Considerations of 3R-Benzyl-L-glutamate NCA Monomer

γ-Benzyl-L-glutamate NCA is sensitive to moisture and can degrade or self-polymerize if not stored correctly. google.com Therefore, proper storage is essential to maintain its purity and reactivity over time.

For long-term stability, the purified NCA should be stored at low temperatures, typically at -20°C or -30°C, under an inert atmosphere such as argon or nitrogen. scielo.brgoogle.comnih.govas-1.co.jpnanosoftpolymers.com It is generally handled as a solid, often in crystalline or powder form. scielo.brillinois.edu While the solid monomer is stable under these conditions for extended periods (e.g., more than 6 months), it is noted to be unstable in solution. nih.govchemicalbook.com Proper drying under vacuum to remove residual solvents and HCl is a critical final step before storage. rsc.orgrsc.org

Mechanistic Insights and Kinetic Studies of 3r Benzyl L Glutamate Nca Ring Opening Polymerization Rop

Normal Amine Mechanism (NAM) in NCA Polymerization

The Normal Amine Mechanism (NAM) is a common pathway for NCA polymerization initiated by nucleophiles, particularly primary amines. illinois.edudcu.ie The process begins with the nucleophilic attack of the primary amine on the C5 carbonyl group of the 3R-Benzyl-L-glutamate NCA monomer. dcu.ienih.gov This ring-opening step forms an unstable carbamic acid intermediate, which subsequently undergoes rapid decarboxylation, releasing a molecule of carbon dioxide. dcu.ienih.gov

The product of this initiation step is an amino-amide, which possesses a new primary amine at its terminus. This newly formed amine end-group then acts as the propagating species, attacking the next NCA monomer in the same fashion. dcu.ie This chain-growth process continues, with the initiator molecule being incorporated into the final polypeptide chain. nih.gov The NAM is favored when using strong nucleophilic initiators. dcu.ie A key characteristic of a well-controlled NAM polymerization is an initiation rate that is faster than or comparable to the propagation rate, which typically results in polypeptides with predictable molecular weights and low polydispersity. dcu.ienih.gov

Activated Monomer Mechanism (AMM) in NCA Polymerization

In contrast to the nucleophile-driven NAM, the Activated Monomer Mechanism (AMM) is initiated by strong, non-nucleophilic bases such as tertiary amines or metal alkoxides. dcu.iemdpi.com In this pathway, the initiator functions as a base, abstracting a proton from the nitrogen atom (N3) of the 3R-Benzyl-L-glutamate NCA ring. dcu.ie This deprotonation generates a highly reactive NCA anion.

This "activated monomer" then acts as the nucleophile, attacking the C5 carbonyl of a neutral NCA monomer. dcu.ie The ensuing reaction leads to the formation of a dimer with an N-acylated NCA structure at one end and a regenerated anionic site, which continues the propagation. mpg.de A significant feature of the AMM is that the initiator is not incorporated into the polymer backbone. sciengine.com This mechanism can lead to very rapid polymerization and the formation of high molecular weight polypeptides. dcu.iemdpi.com However, it often results in polymers with broad molecular weight distributions because the initiation rate can be slow relative to the propagation rate. dcu.ie

Co-existence and Interplay of NAM and AMM in Governing Polymerization Pathways

The NAM and AMM are not always mutually exclusive and can coexist, creating a complex polymerization landscape. nih.govresearchgate.net This is particularly evident when using initiators that possess both nucleophilic and basic character, such as secondary amines. dcu.iemdpi.com The dominant pathway is determined by the nucleophilicity-to-basicity (Nu/B⁻) ratio of the initiator. nih.govmdpi.com Secondary amines with a high Nu/B⁻ ratio tend to favor the NAM, whereas those with a low Nu/B⁻ ratio, like dicyclohexylamine (B1670486), can promote polymerization via both the AMM and NAM. nih.govmdpi.comsciengine.com

The interplay between these two mechanisms can be strategically utilized. For instance, initiating the ROP of γ-benzyl-L-glutamate-NCA with a combination of a primary amine (or its ammonium (B1175870) salt) and a catalytic amount of a tertiary amine can significantly accelerate the reaction compared to using the primary amine alone. mpg.dex-mol.com For tertiary amine molar fractions below a certain threshold (e.g., < 0.8 equivalents relative to the primary amine), this acceleration is achieved without compromising the controlled nature of the polymerization. mpg.dex-mol.com This suggests that while the AMM contributes to chain growth, the NAM remains the prevailing mechanism that ensures control over the polymer's final characteristics. mpg.de

Kinetic Analysis of 3R-Benzyl-L-glutamate NCA ROP

Kinetic studies are essential for understanding and optimizing the ROP of 3R-Benzyl-L-glutamate NCA. They provide quantitative insights into reaction rates, the influence of reactant concentrations, and the evolution of polymer properties over time.

The polymerization of γ-benzyl-L-glutamate NCA, particularly under conditions favoring a controlled mechanism, often demonstrates pseudo-first-order kinetics with respect to monomer consumption. mpg.denih.gov This is typically verified by a linear relationship in a plot of ln([M]₀/[M]ₜ) versus time, where [M]₀ is the initial monomer concentration and [M]ₜ is the monomer concentration at time t. mpg.de Deviations from this linear behavior can indicate more complex mechanisms, such as the co-existence of NAM and AMM or the presence of side reactions. mpg.de In some base-initiated systems, an initial autocatalytic period may be observed before the reaction settles into a first-order rate. researchgate.net

The molar ratio of monomer to initiator ([M]/[I]) is a critical parameter for controlling the molecular weight of the resulting polypeptide in a living or controlled polymerization. researchgate.net For polymerizations of γ-benzyl-L-glutamate NCA that proceed in a controlled manner, the number-average molecular weight (Mₙ) of the polymer increases linearly as the [M]/[I] ratio increases. nih.gov This relationship confirms that each initiator molecule generates one growing polymer chain. Concurrently, these controlled polymerizations maintain narrow molecular weight distributions (Đ), typically below 1.2. nih.govnih.gov

In contrast, for polymerizations dominated by the AMM, such as those initiated with triethylamine, the final molecular weight is often very high and shows little to no correlation with the [M]/[I] ratio. sciengine.com

Table 1: Effect of Monomer-to-Initiator Ratio on the Polymerization of γ-Benzyl-L-glutamate NCA This table presents data from the polymerization of Glu-NCA initiated by N,N-dimethylethanolamine (DMEA) in the presence of a 1,3-Bis-HFAB catalyst, demonstrating a controlled process.

The progression of the ROP of 3R-Benzyl-L-glutamate NCA is also a function of reaction time. researchgate.net Typically, monomer conversion increases rapidly in the initial stages of the polymerization and then slows as the concentration of the monomer decreases. sciengine.com In a controlled polymerization, this increase in conversion over time is directly linked to a progressive increase in the degree of polymerization and, consequently, the molecular weight of the polypeptide chains. nih.gov Monitoring the reaction at different time points reveals the evolution of both monomer consumption and polymer chain growth, providing further evidence of the underlying polymerization mechanism. sciengine.com

Table 2: Influence of Reaction Time on the Polymerization of γ-Benzyl-L-glutamate NCA This table shows the progression of monomer conversion and polymer molecular weight over time for the polymerization of BLG NCA initiated by dicyclohexylamine.

Elucidation of Rate-Determining Steps in NCA Polymerization

| N₂ Flow Rate (mL/min) | Observed Rate Constant (kp.obs) (h⁻¹) | Reaction Time to 90% Conversion (h) |

|---|---|---|

| 0 (in glove box) | ~0.02 | 14 |

| 100 | 0.20 | ~2 |

| 250 | 0.38 | ~1 |

Data derived from studies on n-hexylamine-initiated polymerization of BLG-NCA in DMF at room temperature. nih.gov

Conversely, other detailed mechanistic studies, including those employing density functional theory (DFT) calculations, propose that the initial ring-opening of the NCA monomer is the rate-determining step. pku.edu.cn These studies, while sometimes focused on other NCA monomers like sarcosine-NCA, suggest a generalizable mechanism where the nucleophilic attack and subsequent ring-opening present a higher energy barrier than the decarboxylation step. pku.edu.cn In this model, the elimination of the tetrahedral intermediate formed during the nucleophilic addition is considered the specific rate-determining step. pku.edu.cn

The role of proton transfer in the polymerization process is another critical aspect that is often overlooked but is intimately connected to the rate-determining step. acs.org Proton transfer is essential in both the nucleophilic attack and the decarboxylation stages. acs.orgresearcher.life The efficiency of this proton transfer can be influenced by the presence of catalysts or co-initiators, which can, in turn, affect the energy barriers of the potential rate-determining steps. acs.org

Initiator Systems for Controlled Polymerization of 3r Benzyl L Glutamate Nca

Amine-Based Initiators

Amine-based initiators are widely studied for NCA ROP. The polymerization mechanism can proceed via the normal amine mechanism (NAM) or the activated monomer mechanism (AMM). dcu.iesciengine.com Strong nucleophiles like primary amines favor the NAM, leading to controlled polymerization, while strong bases such as tertiary amines promote the AMM, which is often associated with a loss of control. dcu.ie

Primary Amine Initiated Polymerization for Controlled Chain Growth

Primary amines are effective initiators for the controlled ROP of BLG-NCA, proceeding primarily through the normal amine mechanism (NAM). sciengine.com In this mechanism, the primary amine's nucleophilic attack on the C5 carbonyl of the NCA ring initiates the polymerization. dcu.ie This leads to the formation of a carbamic acid intermediate, which then decarboxylates to generate a new primary amine at the chain end, allowing for propagation. dcu.ie

A key factor for achieving controlled polymerization is a faster initiation rate compared to the propagation rate, which is facilitated by the higher nucleophilicity of the initiating primary amine compared to the growing polymer chain's terminal amine group. dcu.ie This condition helps in achieving polypeptides with low polydispersity indices (PDI). dcu.ie However, side reactions and the presence of impurities can disrupt the living nature of the polymerization. dcu.ie High vacuum techniques have been employed to purify monomers and solvents, leading to the synthesis of well-defined homo- and block-copolypeptides with predictable molecular weights and low PDIs. escholarship.orgillinois.edu

Recent studies have shown that the polymerization rate can be significantly accelerated by performing the reaction under a nitrogen flow, which aids in the removal of CO2 and shifts the equilibrium towards the active amine species, without compromising the controlled nature of the polymerization. nih.gov

Secondary Amine Initiated Polymerization and Mechanism Co-existence

The use of secondary amines as initiators for the ROP of BLG-NCA introduces a scenario where multiple polymerization mechanisms can coexist. nih.gov Secondary amines can act as both nucleophiles, initiating polymerization via the NAM, and as bases, promoting the AMM. nih.gov The balance between these two mechanisms is influenced by the steric hindrance and basicity of the secondary amine. sciengine.com

For instance, less sterically hindered secondary amines like diethylamine (B46881) and di-n-hexylamine have been shown to initiate the polymerization of BLG-NCA primarily through the NAM. sciengine.com In contrast, more sterically hindered secondary amines such as dicyclohexylamine (B1670486) can initiate polymerization through a combination of both NAM and AMM. sciengine.com This co-existence of mechanisms can affect the control over the resulting polymer's molecular weight and dispersity. sciengine.com Research has indicated that for certain secondary amines, it is possible to obtain well-defined polypeptides, suggesting that under specific conditions, the contribution of the AMM can be minimized. sciengine.com

Tertiary Amine Catalyzed Polymerization and Effects on Control

Tertiary amines, being strong bases but poor nucleophiles, primarily catalyze the ROP of BLG-NCA through the activated monomer mechanism (AMM). sciengine.commdpi.com In the AMM, the tertiary amine deprotonates the NCA monomer, creating a highly reactive NCA anion. dcu.ie This anion then attacks another monomer, leading to rapid polymerization. dcu.ie While this method can produce high molecular weight polypeptides in a short time, it generally results in poor control over the polymer's molecular weight and a broad molecular weight distribution (PDI > 2). sciengine.comd-nb.info

However, recent research has explored the use of tertiary amines in combination with primary amine initiators or their salts to achieve a balance between speed and control. mpg.deresearchgate.net In these mixed initiator systems, the tertiary amine can accelerate the polymerization while the primary amine component helps to maintain control through the NAM. mpg.de The level of control is highly dependent on the ratio of the primary to the tertiary amine. mpg.deresearchgate.net For instance, when the molar fraction of the tertiary amine is kept below a certain threshold (e.g., < 0.8 equivalents relative to the primary amine), a significant reduction in reaction time can be achieved without compromising the controlled nature of the polymerization. mpg.deresearchgate.net This suggests a co-existence of NAM and AMM, where NAM is the dominant pathway ensuring control. mpg.de

Ammonium (B1175870) Salt Initiated Polymerization Systems

Ammonium salts have emerged as attractive initiators for the controlled ROP of NCAs because they are more stable and easier to handle than their corresponding primary amines. d-nb.info The proposed mechanism involves an equilibrium between a dormant ammonium chain end and an active amine chain end. d-nb.info This equilibrium is thought to suppress the AMM by protonating any formed NCA anions, thus favoring propagation via the NAM and leading to controlled polymerization. d-nb.info

However, for hydrophobic NCAs like BLG-NCA, the equilibrium can be heavily shifted towards the dormant species, resulting in very slow polymerization. d-nb.info To overcome this, mixed initiator systems composed of a primary ammonium salt and a tertiary amine have been developed. d-nb.info In this system, the tertiary amine acts as a catalyst to shift the dormant-active equilibrium towards the active amine, thereby increasing the polymerization rate. d-nb.info Surprisingly, this combination allows for a controlled polymerization, yielding polypeptides with low dispersities and predictable molecular weights, despite the known tendency of tertiary amines to induce uncontrolled polymerization via the AMM. d-nb.info This controlled process is attributed to a synergistic effect where the NAM remains the dominant mechanism. d-nb.info The rate of polymerization can be tuned by adjusting the ratio of the primary ammonium salt to the tertiary amine. d-nb.info

| Initiator System | Primary Mechanism(s) | Key Findings | Reference |

|---|---|---|---|

| Primary Amine (e.g., n-hexylamine) | Normal Amine Mechanism (NAM) | Allows for controlled chain growth and narrow molecular weight distributions, especially under high purity conditions. | dcu.iesciengine.comescholarship.org |

| Secondary Amine (e.g., dicyclohexylamine) | NAM and Activated Monomer Mechanism (AMM) co-existence | The degree of control depends on the steric hindrance and basicity of the amine. | sciengine.comnih.gov |

| Tertiary Amine (e.g., triethylamine) | Activated Monomer Mechanism (AMM) | Leads to rapid polymerization but generally poor control over molecular weight and high polydispersity. | sciengine.comd-nb.info |

| Primary Amine/Tertiary Amine Mixture | NAM and AMM co-existence | Can achieve accelerated, controlled polymerization when the tertiary amine ratio is optimized. | mpg.deresearchgate.net |

| Primary Ammonium Salt/Tertiary Amine Mixture | Primarily NAM with dormant-active equilibrium | Offers a controlled polymerization with tunable rates by adjusting the salt-to-amine ratio. | d-nb.info |

Organometallic Initiators

Organometallic complexes have been developed as highly efficient initiators for the living polymerization of NCAs, offering excellent control over the polymer architecture.

Transition Metal Complexes (e.g., Nickel, Cobalt) for Living Polymerization

Transition metal complexes, particularly those of nickel and cobalt, have been instrumental in achieving the first examples of living ROP of NCAs. dcu.ie Zerovalent nickel complexes, such as (2,2'-bipyridyl)Ni(1,5-cyclooctadiene) (bpyNi(COD)), and cobalt complexes, like (PMe3)4Co, have demonstrated high efficiency and excellent control. dcu.iesciengine.com

The proposed mechanism involves the oxidative addition of the metal to the anhydride (B1165640) bond of the NCA monomer, forming a metallacyclic intermediate. dcu.ie This distinct mechanism avoids the conventional amine-based pathways and their associated side reactions, leading to the synthesis of polypeptides with predictable molecular weights and very low polydispersity indices (PDI < 1.2). dcu.ie This level of control enables the precise synthesis of block copolypeptides. escholarship.orgillinois.edu

A wide range of NCA monomers, including those with functional side chains, have been successfully polymerized in a controlled manner using these cobalt and nickel initiators. escholarship.org However, a significant drawback of this method is the potential for metal contamination in the final polypeptide, which can be a concern for biomedical applications. dcu.iesciengine.com

| Initiator | Key Features | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| (bpy)Ni(COD) | Zerovalent Nickel Complex | Excellent control, low PDI, enables block copolymer synthesis. | Potential for metal residue in the polymer. | dcu.iesciengine.com |

| (PMe3)4Co | Zerovalent Cobalt Complex | High efficiency, predictable molecular weights, narrow distributions. | Metal contamination, non-reactivity with certain N-substituted NCAs. | dcu.ieescholarship.org |

Advantages for Achieving Low Polydispersity and Predictable Molecular Weights

The ability to produce polypeptides with predictable molecular weights and a narrow molecular weight distribution (low polydispersity, Đ) is a key objective in polymer chemistry, enabling the creation of materials with uniform properties. chinesechemsoc.org Several initiator systems have been developed that offer excellent control over the polymerization of BLG-NCA.

For instance, the use of hexamethyldisilazane (B44280) (HMDS) as an initiator has demonstrated remarkable control over the polymerization of BLG-NCA, yielding PBLG with expected molecular weights and narrow polydispersity indices (PDI = 1.19–1.26). sciengine.com Similarly, employing primary amine hydrochlorides at elevated temperatures can yield block copolymers with narrow polydispersities (PDI < 1.1). dcu.ie Another approach involves using ammonium salts with non-nucleophilic tetrafluoroborate (B81430) anions, which allows for the synthesis of polyglutamates with defined molecular weights and low polydispersity (<1.2). researchgate.netrhhz.net These systems effectively minimize side reactions that can lead to broader molecular weight distributions. escholarship.org

The development of living polymerization techniques for NCAs has been a significant advancement, providing a robust toolkit for synthesizing polypeptide materials with precisely controlled molecular weights and low dispersity. chinesechemsoc.org This control is crucial for applications in drug delivery, tissue engineering, and other biomedical fields where material uniformity is critical. chinesechemsoc.orgsciengine.com

Organocatalytic and Other Advanced Systems

Recent advancements have led to the development of sophisticated organocatalytic and other advanced initiator systems that offer enhanced control and efficiency in the polymerization of BLG-NCA.

Hexamethyldisilazane (HMDS) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) Co-catalysis

The combination of hexamethyldisilazane (HMDS) as an initiator and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as a co-catalyst provides a powerful system for the controlled, living polymerization of NCAs. nih.govnih.gov This binary initiator system has been shown to afford a living ROP for pegylated L-glutamate NCAs, resulting in homopolypeptides with controlled molecular weights and low polydispersity. researchgate.net The use of TBD as a co-catalyst can accelerate the polymerization of γ-(4-allyloxylbenzyl)-L-glutamate NCA initiated by HMDS, while still yielding polymers with expected molecular weights and narrow molecular weight distributions. nih.gov

For example, in the polymerization of γ-(4-vinylbenzyl)-L-glutamate NCA, the HMDS/TBD system enabled the synthesis of polypeptides with precisely controlled molecular weights and narrow distributions. nih.gov At a high monomer-to-initiator ratio, the polymerization was significantly faster with the addition of a catalytic amount of TBD and resulted in a narrow molecular weight distribution (Mw/Mn = 1.08). nih.gov This demonstrates the effectiveness of the HMDS/TBD system in achieving rapid and controlled polymerizations. nih.govresearchgate.net

Table 1: Polymerization of γ-(4-vinylbenzyl)-L-glutamate NCA using HMDS and HMDS/TBD Initiator Systems

| Entry | Initiator System | Monomer/Initiator Ratio | Polymerization Time (h) | Mw/Mn (PDI) | Mn (expected, g/mol) | Mn (obtained, g/mol) |

|---|---|---|---|---|---|---|

| 1 | HMDS | 50:1 | - | 2.03 | 1.22 x 10⁴ | 1.87 x 10⁴ |

| 2 | HMDS/TBD | 200:1 | 20 | 1.08 | 4.9 x 10⁴ | 4.7 x 10⁴ |

Data sourced from a study on the controlled polymerization of a functionalized glutamate (B1630785) NCA. nih.gov

Lewis Pair-Mediated Systems (e.g., S-Sn Lewis Pair)

Lewis pair-mediated polymerization has emerged as a novel strategy for the ROP of NCAs. An initiation system based on a sulfur-tin (S-Sn) Lewis pair, specifically trimethylstannyl phenyl sulfide (B99878) (PhS-SnMe3), has shown to be highly effective. pku.edu.cnresearchgate.net This system can generate polypeptides with high molecular weights and low polydispersity in a short amount of time. pku.edu.cnresearchgate.net

The polymerization of BLG-NCA using the PhS-SnMe3 initiator can produce poly(γ-benzyl L-glutamate) (PBLG) with molecular weights up to 6.7 x 10⁵ g·mol⁻¹ in less than 24 hours, with polydispersity values below 1.20. pku.edu.cn The reactivity of this system is influenced by the solvent, with mixed solvent systems of THF and DMF allowing for a balance between rapid polymerization and the achievement of high molecular weights. pku.edu.cn This initiator system also allows for the creation of well-defined block copolymers through the sequential addition of different NCA monomers. pku.edu.cnamazonaws.com

Acid-Accelerated Polymerization (e.g., Acetic Acid)

Contrary to the general understanding that acidic species inhibit NCA polymerization, weaker organic acids like acetic acid have been shown to accelerate the polymerization rate of BLG-NCA. chinesechemsoc.orgchemrxiv.org This acid-assisted polymerization exhibits single-stage kinetics, which differs from conventional methods and results in excellent control over molecular weights. chinesechemsoc.org

The addition of acetic acid can activate the NCA monomer while maintaining sufficient reactivity of the propagating amine chain-end. chemrxiv.org This balance between monomer activation and chain-end reactivity leads to an accelerated and controlled polymerization. chinesechemsoc.org Gel permeation chromatography (GPC) analysis of polymerizations accelerated by various weak acids, including acetic acid, revealed well-defined polypeptides with low dispersity (Đ < 1.2). chinesechemsoc.org The molecular weight of the resulting polypeptides can be controlled by adjusting the monomer-to-initiator ratio, and the molecular weight distribution remains narrow. chemrxiv.org

Table 2: Acetic Acid-Accelerated Polymerization of BLG-NCA

| [M]₀/[I]₀/[acid]₀ | [M]₀ (M) | Time (min) | Mn (kDa) | Đ (Mw/Mn) |

|---|---|---|---|---|

| 100/1/100 | 0.1 | 18 | 22.5 | 1.15 |

Polymerization of BLG-NCA with n-hexylamine as the initiator in the presence of acetic acid. chinesechemsoc.org

Initiator Selectivity and its Influence on Polymerization Control and Resulting Polydispersity

The choice of initiator significantly impacts the control over the polymerization and the polydispersity of the resulting polypeptide. Initiator selectivity determines the polymerization mechanism, which in turn affects the uniformity of the polymer chains.

Primary amines are common initiators that can lead to well-defined polypeptides, but the polymerization can be slow. escholarship.orgnih.gov Secondary amines can initiate polymerization through different mechanisms depending on their nucleophilicity and basicity, which can affect the control over the process. mdpi.com The use of aprotic bases as initiators can lead to very high molecular weight polypeptides, but often with less control over the polymerization. mdpi.com

Advanced initiator systems have been developed to overcome the limitations of traditional initiators. For example, the HMDS/TBD system provides both rapid polymerization and excellent control, leading to low polydispersity. nih.govnih.gov The S-Sn Lewis pair system also allows for fast kinetics and the synthesis of high molecular weight polymers with narrow distributions. pku.edu.cn Acid-accelerated systems offer another avenue for controlled polymerization with the advantage of using readily available organic acids. chinesechemsoc.org

Poly γ Benzyl L Glutamate Pblg Structure, Conformation, and Self Assembly

Secondary Structures of PBLG

The α-helical conformation is a predominant and well-studied secondary structure of PBLG. aip.orgacs.org In this conformation, the polymer backbone is stabilized by intramolecular hydrogen bonds between the carbonyl (C=O) group of one amino acid residue and the amino (N-H) group of the residue four units ahead in the chain. This arrangement results in a rigid, rod-like molecular structure. uni-freiburg.deresearchgate.net

In both solution and the solid state, high-molecular-weight PBLG readily adopts an α-helical structure, particularly in helicogenic solvents like chloroform (B151607), dioxane, and dichloromethane (B109758). aip.orguni-freiburg.de The presence of the α-helix can be identified using various analytical techniques. For instance, in ¹³C NMR spectroscopy, characteristic peaks for the amide C=O and Cα carbons appear at approximately 176 ppm and 57.5 ppm, respectively, confirming the α-helical structure. acs.org Similarly, Fourier-transform infrared (FTIR) spectroscopy reveals an amide I band at around 1652 cm⁻¹, which is indicative of the α-helical conformation. aip.orgscielo.br Raman spectroscopy further corroborates these findings, showing a prominent amide I band at the same wavenumber. aip.org

The stability of the α-helix can be influenced by environmental factors. For example, the addition of a strong helix-disrupting solvent like trifluoroacetic acid (TFA) can induce a transition from an α-helix to a random coil. illinois.edu This transition is a cooperative process, with the sharpness of the transition depending on the polymer's chain length. illinois.edu

Table 1: Spectroscopic Signatures for α-Helical Conformation of PBLG

| Spectroscopic Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹³C NMR | Amide C=O: ~176 ppm, Cα: ~57.5 ppm | acs.org |

| FTIR | Amide I band: ~1652 cm⁻¹ | aip.orgscielo.br |

| Raman Spectroscopy | Amide I band: ~1652 cm⁻¹ | aip.org |

While the α-helix is the more common secondary structure for PBLG, it can also adopt a β-sheet conformation under certain conditions. mdpi.comrsc.org This structure consists of extended polypeptide chains linked laterally by intermolecular hydrogen bonds. In some block copolymer systems, such as PBLG-poly(ethylene glycol)-PBLG, β-sheets can form, particularly at lower peptide volume fractions. acs.org

The presence of β-sheets can be detected by FTIR spectroscopy. The amide I peak for a β-sheet conformation appears at a lower wavenumber compared to the α-helix. Specifically, an antiparallel β-sheet structure is indicated by a peak in the range of 1622–1632 cm⁻¹. mdpi.comresearchgate.net In some synthesized PBLG-based materials, the percentage of β-sheet conformation has been calculated to be around 5.12%. mdpi.com The formation of β-sheets can act as physical netpoints, influencing the material's mechanical properties and shape memory behavior. mdpi.com

PBLG exhibits remarkable responsiveness to its environment, undergoing conformational transitions between α-helix, β-sheet, and random coil structures. aip.orgresearchgate.net The choice of solvent is a primary determinant of the adopted conformation. aip.org For instance, high-molecular-weight PBLG exists as an α-helix in solvents like chloroform but transitions to a random coil in dichloroacetic acid. aip.org

The introduction of certain agents can also trigger these transitions. Trifluoroacetic acid (TFA) is a potent agent for inducing a helix-to-coil transition. illinois.edu Even small amounts of TFA can disrupt the clusters of PBLG helices, separating them into individual helices. aip.org Furthermore, in diblock copolymers, the conformation of the PBLG block can be influenced by the other block and the solvent used during nanoparticle formation. For example, the helix sense of PBLG in nanoparticles can invert from right-handed to left-handed depending on the solvent composition. kpi.ua These stimuli-responsive conformational changes are a key area of research for the development of "smart" materials. mdpi.comresearchgate.net

Liquid Crystalline Properties of PBLG

Due to its rigid, rod-like α-helical structure, PBLG can form liquid crystalline (LC) phases in concentrated solutions. tandfonline.comnih.gov This behavior was one of the first observations of liquid crystallinity in a synthetic polymer solution. uni-freiburg.de The formation of these ordered phases is a result of the geometric anisotropy of the PBLG molecules.

PBLG is known to form cholesteric liquid crystalline phases, which are characterized by a helical superstructure of the aligned polymer rods. nih.gov The critical concentration required for the formation of a lyotropic LC phase is dependent on the molecular weight of the PBLG. nih.gov When PBLG is grafted onto nanoparticles, the critical concentration for LC phase formation can be significantly decreased, especially for low molecular weight PBLG. nih.gov

The liquid crystalline properties of PBLG can be influenced by modifications to its side chains. For instance, introducing electron-withdrawing substituents in the para position of the benzyl (B1604629) group can alter the liquid crystal behavior, affecting the equispacings observed in the LC texture. tandfonline.com The ability to form and control liquid crystalline phases is crucial for processing PBLG into highly oriented fibers and films. researchgate.net

Table 2: Equispacings of para-Substituted Poly(γ-benzyl-L-glutamate) Liquid Crystals

| Polymer | Equispacing (μm) | Reference |

|---|---|---|

| Poly(γ-benzyl-L-glutamate) | 4–6 | tandfonline.com |

| Poly(γ-p-fluoro-benzyl-L-glutamate) | 6–8 | tandfonline.com |

| Poly(γ-p-trifluoromethylbenzyl-L-glutamate) | 7–9 | tandfonline.com |

| Poly(γ-p-nitrobenzyl-L-glutamate) | 11–15 | tandfonline.com |

Hierarchical Self-Assembly Behaviors of PBLG

The well-defined secondary structure of PBLG serves as a building block for the formation of more complex, hierarchical structures. epfl.chresearchgate.netresearchgate.net This self-assembly process can be directed to create a variety of nanoscale and microscale morphologies.

In block copolymers, the interplay between the microphase separation of the blocks and the intrinsic ordering tendencies of PBLG (like liquid crystal formation and hydrogen bonding) leads to multiple levels of organization. acs.org For example, in PBLG-PEG-PBLG triblock copolymers, the resulting morphology depends on the volume fraction of the peptide block. acs.org

PBLG can also act as a template to direct the assembly of other molecules. For instance, α-helical PBLG has been used as a template to guide the assembly of foldamers, transferring both chiral and dimensional information to the assembling species. ru.nl

Electrospinning is a versatile technique used to produce continuous nanofibers from a polymer solution. aip.orgresearchgate.net PBLG is well-suited for electrospinning due to its ability to form viscous solutions with appropriate chain entanglements. aip.orgmdpi.com The resulting nanofibers have high surface area and can be fabricated into non-woven mats. aip.orgnih.gov

The properties and internal structure of electrospun PBLG nanofibers are highly dependent on the initial spinning solution. researchgate.net When electrospun from an isotropic solution, the α-helices within the nanofibers have an undulating, serpentine-like orientation. researchgate.net In contrast, if the spinning solution is in a biphasic state containing a liquid crystalline phase, the resulting nanofibers exhibit a uniaxially oriented hexagonal lattice of α-helices along the fiber axis. researchgate.net This demonstrates that the ordered structure of the lyotropic solution can be translated into the solid-state nanofibers. researchgate.net

The morphology of the nanofibers, such as their diameter and the presence of beads, can be controlled by adjusting electrospinning parameters like polymer concentration, solvent, and the addition of additives like TFA. aip.org For instance, adding a small amount of TFA can improve the electrospinning process by disrupting intermolecular interactions, leading to the formation of thinner and more uniform nanofibers. aip.org

Table 3: Electrospinning Parameters and Resulting Nanofiber Characteristics

| Polymer System | Concentration | Solvent | Additive | Resulting Morphology | Reference |

|---|---|---|---|---|---|

| PBLG | 0.2 g/mL | 1,2-dichloroethane | None | Beaded nanofibers | aip.org |

| PBLG | 0.3 g/mL | 1,2-dichloroethane | None | Bead-free nanofibers (>5 μm diameter) | aip.org |

| PBLG | - | Dichloromethane-pyridine (isotropic) | None | Undulating α-helices | researchgate.net |

| PBLG | - | Dichloromethane-pyridine (biphasic LC) | None | Uniaxially oriented α-helices | researchgate.net |

| PBLG/PLA | - | - | - | Average diameter 320.3±95.1 nm | nih.gov |

| Pure PLA | - | - | - | Average diameter 516.2±163.3 nm | nih.gov |

Thin Film Crystallization and Macroscopic Pattern Formation

The crystallization of Poly(γ-benzyl L-glutamate) (PBLG) from thin film solutions is a process influenced by various factors, leading to distinct structures and macroscopic patterns. acs.org When crystallization is induced in semidilute thin film solutions, for instance by the addition of a nonsolvent like methanol, large PBLG crystals can be obtained. acs.orguni-freiburg.de Following the drying process, these crystals often exhibit a notable internal domain structure characterized by a zigzag pattern. acs.orgresearchgate.net This pattern consists of parallel stripes that show alternating orientations between adjacent domains. acs.orguni-freiburg.de

Structural analysis using X-ray scattering and electron diffraction has revealed that within these crystalline domains, the PBLG α-helices adopt a pseudohexagonal packing. acs.orgresearchgate.net A key feature of this arrangement is that the axis of the helices is oriented parallel to the substrate plane and also parallel to the direction of the stripes observed in the zigzag pattern. acs.orgresearchgate.netuni-freiburg.de It is theorized that as the crystals form in solution, they exist in a hexagonal columnar liquid crystalline phase. researchgate.netuni-freiburg.de The subsequent evaporation of the solvent (drying) leads to an increase in the lateral packing density of the helices. This densification process is thought to induce a net dilative strain perpendicular to the columns, which in turn causes the formation of the characteristic zigzag patterns as a stress-response. researchgate.net

The specific crystal structures that form in the solid state can vary, with monoclinic, hexagonal, and pseudohexagonal arrangements being identified in PBLG films and bulk samples, depending on the solvent used and the preparation method. acs.orguni-freiburg.de The environment in which the thin film is prepared is crucial; for example, using a controlled chamber flushed with nitrogen or solvent vapor allows for in-situ studies of nucleation and growth. acs.org

Optical anisotropy studies have been employed to further characterize these crystalline films. The birefringence (Δn) of the crystalline domains has been calculated from atomic force microscopy (AFM) measurements of crystal thickness and optical retardation. A reported value for the birefringence of these specific crystals is approximately 0.15 ± 0.04. acs.org This value is notably different from the birefringence (Δn = 0.025) measured in cholesteric liquid crystalline states of PBLG, a difference potentially attributable to the presence of solvent molecules in the liquid crystal measurements which can swell the polymer's side groups. acs.org

Table 1: Characteristics of PBLG Thin Film Crystallization

| Feature | Description | References |

|---|---|---|

| Initiation Method | Addition of a nonsolvent (e.g., methanol) to a semidilute thin film solution. | acs.org, uni-freiburg.de, researchgate.net |

| Macroscopic Pattern | Zigzag pattern composed of parallel stripes with alternating orientations. | acs.org, researchgate.net, uni-freiburg.de |

| Crystal Structure | Pseudohexagonal packing of α-helices. | acs.org, researchgate.net, uni-freiburg.de |

| Helix Orientation | Parallel to the substrate plane and the direction of the stripes. | acs.org, researchgate.net, uni-freiburg.de |

| Formation Hypothesis | Drying of a hexagonal columnar liquid crystalline phase induces strain, causing the zigzag pattern. | researchgate.net |

| Birefringence (Δn) | 0.15 ± 0.04 for dried crystals. | acs.org |

Gel Network Formation and Structural Elucidation

Poly(γ-benzyl-L-glutamate) is well-known for its ability to form thermoreversible physical organogels in various solvents, such as toluene (B28343) and benzyl alcohol. nih.govmdpi.comkpi.ua The formation of these gels is dependent on factors like polymer concentration and molecular weight. nih.govtandfonline.com The underlying structure of these gels is a three-dimensional network composed of PBLG nanofibers. nih.govresearchgate.net This network forms through the branching and rejoining of bundles of these nanofibers. nih.gov

The self-assembly process leading to gelation begins with the aggregation of PBLG molecules. At concentrations well below the critical gelation concentration, the polymers are observed to form spherical aggregates. nih.gov As the concentration increases to the point of gelation, these aggregates evolve into a robust 3D network of nanofibers. nih.govresearchgate.net Electron microscopy studies on dilute PBLG-benzyl alcohol gels have revealed an interconnected fibrillar structure, with individual fibrils having diameters of about 100 Å. kpi.ua

Structural elucidation using techniques like transmission electron microscopy (TEM), atomic force microscopy (AFM), small-angle X-ray scattering (SAXS), and synchrotron powder X-ray diffraction has provided detailed insights into the gel network. nih.govmdpi.comresearchgate.net These studies support a model where the nanofibers are composed of densely packed PBLG α-helices. The proposed self-assembly mechanism involves a distorted hexagonal packing of these helices oriented parallel to the nanofiber axis. nih.govresearchgate.net The gel network is characterized by uniform domains with a length scale on the order of 200 ± 42 nm. nih.govresearchgate.net

The gelation process is thermoreversible, meaning the gel transitions to a solution upon heating and the network reforms upon cooling. nih.govkpi.ua This behavior is attributed to the physical nature of the crosslinks, which are formed by entanglements and associations of the stiff polymer chains rather than permanent chemical bonds. kpi.ua The properties of the gel can be influenced by the polymer architecture. For instance, coil-rod copolymers with a dendritic polyethylene (B3416737) core and multiple PBLG arms can also form thermoreversible gels, although the dendritic topology tends to increase the critical gelation concentration. mdpi.com In such systems, the self-assembled morphology has been described as a twisted flat ribbon. mdpi.com

Table 2: Structural Parameters of PBLG Gels

| Parameter | Value/Description | Technique(s) | References |

|---|---|---|---|

| Basic Structural Unit | Nanofibers forming a 3D network. | TEM, AFM | nih.gov, researchgate.net |

| Nanofiber Composition | Densely packed PBLG α-helices. | SAXS, XRD | nih.gov, researchgate.net |

| Helix Packing | Distorted hexagonal packing, parallel to the nanofiber axis. | SAXS, XRD | nih.gov, researchgate.net |

| Domain Length | 200 ± 42 nm. | Not specified | nih.gov, researchgate.net |

| Fibril Diameter (in BA) | ~100 Å (~10 nm). | Electron Microscopy | kpi.ua |

| Fractal Dimension (in Toluene) | 2.6 - 2.7. | Light Scattering | tandfonline.com |

| Correlation Length (in Toluene) | 250 - 610 nm. | Light Scattering | tandfonline.com |

Formation of Vesicular Architectures (Peptosomes)

Vesicular nanostructures, often termed "peptosomes," can be formed through the self-assembly of amphiphilic block copolymers containing a PBLG segment. nih.govnih.gov These structures are analogous to polymersomes but are composed of polypeptide units, offering intrinsic biocompatibility. nih.gov Peptosomes typically consist of an aqueous core enclosed by a hydrophobic bilayer membrane, allowing for the simultaneous encapsulation of both hydrophilic and hydrophobic molecules. nih.gov

The formation of these vesicles is driven by the amphiphilic nature of the block copolymers. A common architecture involves a hydrophilic block, such as polyethylene glycol (PEG) or poly(L-glutamate), and a hydrophobic block of PBLG. nih.govnih.gov For example, polybutadiene-block-poly(L-glutamate) and PEG-block-PBLG copolymers have been shown to form peptosomes. nih.govnih.gov The self-assembly process is often induced by methods like single or double emulsion. nih.gov

The morphology of the resulting self-assembled nanostructures is highly dependent on the hydrophilic volume fraction of the copolymer. nih.gov Research has shown that vesicular architectures are favorably formed when the hydrophilic volume fraction is within the range of 25–40%. nih.gov By carefully controlling the synthesis, such as adjusting the feed ratio of γ-benzyl L-glutamate-N-carboxyanhydride (BLG-NCA) during ring-opening polymerization, copolymers with the desired hydrophilic-hydrophobic balance can be achieved. nih.gov

The resulting peptosomes have been characterized by dynamic light scattering, small-angle neutron scattering, and freeze-fracture electron microscopy. nih.gov An interesting feature of some peptosome systems is their stability across different conditions. For instance, vesicles formed from polybutadiene-block-poly(L-glutamate) can maintain their size and morphology even when the peptide block undergoes a pH-induced helix-coil transition. nih.gov This robustness highlights the potential of these polypeptide-based vesicular systems for various applications. nih.govnih.gov

Table 3: Systems Forming PBLG-Based Peptosomes

| Copolymer System | Hydrophilic Block | Hydrophobic Block | Key Finding | References |

|---|---|---|---|---|

| Polybutadiene-block-poly(L-glutamate) | Poly(L-glutamate) | Polybutadiene (functional equivalent) | Vesicle morphology is stable during pH-induced helix-coil transition of the peptide block. | nih.gov |

| PEG-block-PBLG | Polyethylene glycol (PEG) | Poly(γ-benzyl L-glutamate) (PBLG) | Vesicle formation is favorable when the hydrophilic (PEG) volume fraction is ~25%. | nih.gov |

Copolymerization and Functionalization Strategies Involving 3r Benzyl L Glutamate Nca

Block Copolymer Synthesis via Sequential ROP

Sequential ring-opening polymerization is a powerful technique for the synthesis of well-defined block copolymers. However, challenges such as side reactions leading to chain termination and transfer have historically limited the control over molecular weight and the formation of pure block copolymers. illinois.edu Recent advancements have largely overcome these issues, enabling the precise synthesis of various block copolymer structures. illinois.eduescholarship.org

The sequential addition of different NCA monomers allows for the creation of di-block and multi-block copolypeptides. For instance, block copolypeptides of poly(γ-benzyl L-glutamate) (PBLG) have been synthesized with other amino acids like L-alanine, L-leucine, and L-phenylalanine. escholarship.orgcore.ac.uk The living nature of controlled polymerization techniques, such as those initiated by amine hydrochlorides or under high-vacuum conditions, enables the efficient formation of these block structures. escholarship.org Studies have shown that the polymerization of BLG-NCA can be controlled to produce living chains that can then initiate the polymerization of a second NCA monomer, leading to well-defined block copolypeptides. escholarship.org

For example, the synthesis of PBLG-b-poly(L-alanine) and other similar block copolypeptides has been achieved with narrow molecular weight distributions. escholarship.org The properties and self-assembly behavior of these block copolypeptides are influenced by the individual block lengths and the incompatibility between the blocks, leading to the formation of various nanostructures like micelles and vesicles in aqueous media. escholarship.org

| Copolymer | Other NCA Monomer(s) | Synthesis Method | Key Findings | Reference |

|---|---|---|---|---|

| PBLG-b-P(L-alanine) | L-alanine NCA | Amine-initiated ROP at low temperature | Demonstrated controlled polymerization and block copolymer formation. | escholarship.org |

| PBLG-b-P(L-leucine) | L-leucine NCA | Amine-initiated ROP | Resulting copolymers showed block-like rather than random sequences. core.ac.uk | core.ac.uk |

| PBLG-b-P(L-phenylalanine) | L-phenylalanine NCA | Amine-initiated ROP | The reactivity ratios indicated a tendency towards block copolymer formation. core.ac.uk | core.ac.uk |

| PGlu(OtBu)-b-PBG-b-PGlu(OtBu) | γ-tert-butyl L-glutamate NCA | Ring-opening polymerization | Synthesized as side chains for creating arborescent graft copolymers. researchgate.net | researchgate.net |

Hybrid block copolymers, which combine a polypeptide block with a non-peptidic polymer, have gained significant interest. These materials merge the biological functions of polypeptides with the properties of synthetic polymers or polysaccharides.

Polypeptide-Synthetic Polymer Hybrids: The combination of controlled radical polymerization techniques, like nitroxide-mediated polymerization (NMP), with NCA ROP has enabled the synthesis of well-defined amphiphilic hybrid block copolymers. mdpi.comresearchgate.net For example, a bifunctional initiator can be used to first synthesize a synthetic polymer block, such as polystyrene or poly(n-butyl acrylate), which then acts as a macroinitiator for the ROP of BLG-NCA. mdpi.comresearchgate.net This approach yields block copolymers with low dispersities. mdpi.comresearchgate.net Another strategy involves the "grafting from" method, where a polypeptide macroinitiator is used to initiate the polymerization of a synthetic monomer. researchgate.net For instance, PBLG-b-poly(ethylene glycol) (PBLG-b-PEG) diblock copolymers have been synthesized by reacting isocyanate end-capped PEG with living PBLG chains. illinois.edu Similarly, triblock copolymers like poly(γ-benzyl-l-glutamic acid)-b-poly(ethylene oxide)-b-poly(epsilon-caprolactone) (PBLG-PEO-PCL) have been synthesized through a multi-step process involving sequential ROP. nih.gov

Polypeptide-Polysaccharide Hybrids: Hybrid copolymers of polypeptides and polysaccharides can be created through coupling reactions. For example, dextran (B179266) has been functionalized with a propargyl group, while PBLG has been synthesized with a terminal azide (B81097) group. The two blocks are then joined using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. nih.gov This modular approach allows for the combination of the biocompatibility and biodegradability of polysaccharides with the self-assembly properties of polypeptides.

| Hybrid Copolymer | Non-Peptide Block | Synthesis Strategy | Key Features | Reference |

|---|---|---|---|---|

| PBLG-b-PEG | Poly(ethylene glycol) | End-capping of living PBLG with isocyanate-terminated PEG | Amphiphilic, self-assembles into various nanostructures. illinois.eduacs.org | illinois.eduacs.orgnih.gov |

| PBLG-PEO-PCL | Poly(ethylene oxide)-b-poly(ε-caprolactone) | ROP of BLG-NCA from an amine-terminated PEO-PCL macroinitiator. nih.gov | Novel triblock architecture with potential for biomedical applications. | nih.gov |

| PBLG-b-Polystyrene | Polystyrene | Combination of NMP and NCA ROP using a bifunctional initiator. mdpi.comresearchgate.net | Well-defined amphiphilic block copolymers with low dispersity. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| PBLG-grafted Copolyesters | Poly(globalide-r-pentadecalactone) | ROP of BLG-NCA from an amine-functionalized copolyester. mdpi.com | Forms nanoparticles or micelles depending on the grafting density and deprotection of benzyl (B1604629) groups. mdpi.com | mdpi.com |

Random Copolymerization Approaches

Random copolymerization of BLG-NCA with other amino acid NCAs offers a method to fine-tune the properties of the resulting polypeptide. The reactivity ratios of the comonomers play a crucial role in determining the final copolymer composition and sequence distribution. core.ac.uk For example, studies on the copolymerization of BLG-NCA with L-leucine NCA, L-alanine NCA, and L-phenylalanine NCA have shown that BLG-NCA is generally more reactive, leading to copolymers that are more block-like than truly random, especially at low conversions. core.ac.uk

More recently, N-heterocyclic carbene (NHC) catalysts have been employed for the random copolymerization of BLG-NCA with other NCAs, such as L-alanine NCA. mdpi.com This method can achieve high monomer conversions in short timeframes and produce copolypeptides with random repeating units. mdpi.com The resulting copolymer composition is often close to the monomer feed ratio, indicating a similar reactivity of the comonomers under these catalytic conditions. mdpi.com

Side-Chain Functionalization Strategies

Introducing functional groups into the side chains of polypeptides is essential for creating materials with tailored properties for applications in drug delivery, tissue engineering, and diagnostics. This can be achieved either by polymerizing modified NCA monomers or by post-polymerization modification of a pre-formed polypeptide. mdpi.com

This strategy involves the synthesis and polymerization of NCA monomers that already contain a desired functional group or a reactive handle for further modification. A variety of functional NCAs have been developed, including those with alkyne, alkene, or halogenated side chains. nih.govmdpi.com For example, γ-propargyl-L-glutamate NCA can be polymerized to yield a polypeptide with pendant alkyne groups, which are readily available for subsequent click chemistry reactions. mdpi.comchinesechemsoc.org Similarly, alkene-containing glutamate (B1630785) NCAs, such as γ-allyl-L-glutamate NCA, have been synthesized and polymerized. acs.org This approach allows for the direct incorporation of reactive sites along the polypeptide backbone. mdpi.com

Post-polymerization modification is a versatile approach that allows for the functionalization of a parent polymer, such as PBLG, with a wide range of molecules. mdpi.com This method avoids potential complications that might arise from the direct polymerization of highly functionalized or sensitive monomers.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction for polypeptide modification. mdpi.comwiley-vch.de Polypeptides containing either azide or alkyne groups can be readily functionalized. For instance, poly(γ-(4-propargyloxybenzyl)-L-glutamic acid), synthesized from the corresponding NCA, can be efficiently modified with various azide-containing molecules. mdpi.com This allows for the introduction of diverse functionalities, such as amines or guanidinium (B1211019) groups, with high conjugation efficiencies. mdpi.com

Graft Copolymer Synthesis from 3R-Benzyl-L-glutamate NCA

The ring-opening polymerization (ROP) of γ-benzyl L-glutamate N-carboxyanhydride (BLG-NCA) is a versatile method for creating polypeptide-based graft copolymers with complex and tailored architectures. These materials combine the properties of a synthetic polymer backbone with the unique secondary structures (e.g., α-helix) of poly(γ-benzyl L-glutamate) (PBLG), leading to applications in areas like drug delivery and advanced materials. upc.edunih.gov Graft copolymers are typically synthesized via three main strategies: "grafting-from," "grafting-to," and "grafting-through."

The "grafting-from" approach involves initiating the ROP of BLG-NCA directly from functional groups located on a macroinitiator backbone. tandfonline.comacs.org In the "grafting-to" method, pre-synthesized PBLG chains are attached to a functionalized polymer backbone. nih.govacs.org The "grafting-through" technique involves the copolymerization of a monomer with a macromonomer that has a polymerizable group at one end. Each strategy offers distinct control over the final copolymer structure, such as grafting density and side-chain length.

"Grafting-From" Strategies

In the "grafting-from" or "grafting-by-initiation" method, a polymer backbone containing initiating sites, typically primary amine groups, is used to start the polymerization of BLG-NCA. upc.edutandfonline.com This technique allows for the growth of high-density grafts, as the small monomer can more easily access the initiating sites along the backbone compared to the attachment of bulky, pre-formed polymer chains.

Researchers have successfully grafted PBLG from various macroinitiators. For instance, PBLG has been grafted onto aminopropylcellulose and poly(aminomethylphenylene arylene ether) backbones. tandfonline.com In these studies, primary amine groups on the macroinitiator initiated the BLG-NCA polymerization, achieving high grafting efficiencies (>80%) under homogeneous conditions in anhydrous tetrahydrofuran (B95107) (THF). tandfonline.com The conformation of the grafted polypeptide chains was found to progress from a random coil to a β-pleated sheet and finally to an α-helix as the chain length increased. tandfonline.com

Another example involves the in situ ROP of BLG-NCA on mesoporous hydroxyapatite (B223615) (MHA) to create biodegradable microcarriers for bone tissue engineering. rsc.org The amount of grafted PBLG could be controlled by adjusting the feed ratio of MHA to BLG-NCA, with graft amounts ranging from 11 wt% to 50 wt%. rsc.org Similarly, PBLG has been grafted from the surface of silicon wafers and quartz slides pre-treated with (γ-aminopropyl)triethoxysilane (APS), confirming the formation of α-helical polypeptide layers. acs.org

More complex hybrid materials have also been developed. Copolymacrolactones were aminofunctionalized and used as macroinitiators for the ROP of BLG-NCA. mdpi.com This approach yielded graft copolymers that, after deprotection of the benzyl groups, became negatively charged and could self-assemble into nanoparticles or micelles in aqueous solutions, showing potential as drug delivery systems. mdpi.comupc.edu

| Backbone (Macroinitiator) | Grafted Chain | Initiating Group | Key Findings | Reference(s) |

| Aminopropylcellulose | Poly(γ-benzyl L-glutamate) | Primary Amine (-NH₂) | Heterogeneous grafting resulted in a nonrandom distribution of polypeptide grafts. | tandfonline.com |

| Poly(aminomethylphenylene arylene ether) | Poly(γ-benzyl L-glutamate) | Primary Amine (-NH₂) | High grafting efficiencies (>80%) were achieved in homogeneous conditions. | tandfonline.com |

| Mesoporous Hydroxyapatite (MHA) | Poly(γ-benzyl L-glutamate) | Amine groups on MHA | Graft amounts could be controlled from 11% to 50% by adjusting the monomer-to-initiator ratio. | rsc.org |

| Aminofunctionalized P(Gl-r-PDL) | Poly(γ-benzyl L-glutamate) | Primary Amine (-NH₂) | Produced neutral graft copolymers that could be converted to charged, self-assembling structures. | mdpi.com |

| (γ-aminopropyl)triethoxysilane (APS) treated Silicon/Quartz | Poly(γ-benzyl L-glutamate) | Primary Amine (-NH₂) | Formed pure α-helix polypeptide layers with thicknesses up to 400 Å. | acs.org |

"Grafting-To" Strategies

The "grafting-to" approach involves the coupling of well-defined, end-functionalized PBLG chains to a polymer backbone. This method provides excellent control over the molecular weight and dispersity of the grafted side chains, as they are synthesized and characterized prior to the grafting reaction. However, steric hindrance can limit the grafting efficiency, especially for high-density grafting or long side chains. nih.gov

A prominent example is the synthesis of arborescent or dendrigraft copolymers. uwaterloo.canih.gov These highly branched structures are created through successive cycles of grafting linear PBLG chains onto a PBLG backbone. The process starts by partially cleaving the benzyl ester groups on a linear PBLG to create carboxylic acid functionalities. Subsequently, amine-terminated linear PBLG side chains are coupled to these sites using standard peptide coupling techniques, yielding a generation zero (G0) comb-branched polymer. uwaterloo.ca By repeating the deprotection and grafting steps, higher generations (G1-G3) with molecular weights exceeding 1,000,000 g/mol and narrow molecular weight distributions (Mw/Mn ≤ 1.06) can be achieved. uwaterloo.ca

To overcome the limitations of traditional coupling, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed for highly efficient "grafting-to" reactions. nih.govnih.gov Researchers synthesized a poly(γ-propargyl L-glutamate) (PPLG) backbone via ROP of the corresponding NCA monomer. The stable α-helical structure of the PPLG backbone forces the alkyne-terminated side chains to protrude outwards, making them highly accessible for coupling with azide-terminated molecules or polymers. nih.gov This strategy achieved near-quantitative grafting efficiencies for attaching poly(ethylene glycol) (PEG) chains, a significant improvement over previous methods that reported efficiencies of only 36-48%. nih.gov This approach has also been used to graft azide-terminated polyglycidol or PEO onto alkyne-functionalized arborescent PBG cores to create amphiphilic unimolecular micelles. nih.gov

Another study reported the synthesis of PBLG-g-polytetrahydrofuran (PBLG-g-PTHF) graft copolymers. acs.org In this case, living cationic PTHF chains were terminated with amine functional groups along a PBLG backbone. This method achieved a grafting efficiency close to 100%, and the grafting density could be controlled by adjusting the molar ratio of living PTHF chains to the functional groups on the PBLG. acs.org

| Backbone | Grafted Chain | Coupling Chemistry | Key Findings | Reference(s) |

| Poly(γ-glutamic acid) (from PBLG) | Poly(γ-benzyl L-glutamate) | Peptide Coupling | Synthesis of arborescent (dendrigraft) PBG up to generation G3 with Mₙ > 10⁶ g/mol and Mₙ/Mₙ ≤ 1.06. | uwaterloo.ca |

| Poly(γ-propargyl L-glutamate) | Poly(ethylene glycol)-azide | CuAAC "Click" Chemistry | Near 100% grafting efficiency due to the rigid α-helical backbone increasing side-chain accessibility. | nih.gov |

| Alkyne-functionalized arborescent PBG | Azide-terminated PEO/Polyglycidol | CuAAC "Click" Chemistry | Efficient method to create amphiphilic copolymers; chain-end grafting favored unimolecular micelle formation. | nih.gov |

| Poly(γ-benzyl L-glutamate) | Polytetrahydrofuran (PTHF) | Living Cationic Termination | Grafting efficiency approached 100%; grafting density was tunable. The α-helical content of PBLG decreased with increasing graft density. | acs.org |

Synthesis of Block Copolymers via ROP

While distinct from graft copolymers, block copolymers are closely related structures also synthesized from BLG-NCA, often serving as precursors or comparative materials. The ROP of BLG-NCA can be initiated by amine-terminated polymers, which act as macroinitiators to form A-B or A-B-A type block copolymers.

For example, novel triblock copolymers of PBLG-b-PTHF-b-PBLG were synthesized by using bis(3-aminopropyl) terminated PTHF to initiate the ROP of BLG-NCA. worldscientific.com Similarly, diblock copolymers of PEG and PBLG were created using an amine-terminated PEG macroinitiator (PEG-NH₂). doi.org These amphiphilic block copolymers self-assemble in aqueous solutions to form micelles that can encapsulate hydrophobic drugs. doi.org The synthesis of these well-defined block structures relies on the living nature of the NCA polymerization initiated by primary amines, allowing for control over block length and low polydispersity. upc.eduresearchgate.net

| Macroinitiator | Second Block | Copolymer Architecture | Key Findings | Reference(s) |

| Bis(3-aminopropyl) terminated PTHF | Poly(γ-benzyl L-glutamate) | A-B-A Triblock (PBLG-b-PTHF-b-PBLG) | Resulted in well-defined block copolymers with narrow molecular weight distributions. | worldscientific.com |

| Amine-terminated PEG (PEG-NH₂) | Poly(γ-benzyl L-glutamate) | A-B Diblock (PEG-b-PBLG) | Formed self-assembling, spherical micelles in aqueous media for potential drug delivery. | doi.org |

Advanced Polymerization Techniques and Process Optimization for 3r Benzyl L Glutamate Nca

Development of Highly Controlled and Living Polymerization Conditions

The synthesis of polypeptides with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ) hinges on establishing highly controlled and living polymerization conditions. For 3R-Benzyl-L-glutamate NCA, this is primarily achieved through the ring-opening polymerization (ROP) initiated by various systems that suppress unwanted side reactions.